molecular formula C18H13Br2N5O3 B2537469 N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052555-07-3

N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No. B2537469
CAS RN: 1052555-07-3
M. Wt: 507.142
InChI Key: ZXRGPEPAPCLVSO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a useful research compound. Its molecular formula is C18H13Br2N5O3 and its molecular weight is 507.142. The purity is usually 95%.
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Scientific Research Applications

Synthesis Pathways

The chemical compound N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide, with its complex structure, highlights the ongoing research in synthesizing novel heterocyclic compounds that incorporate elements such as pyrrolo, triazole, and oxazole moieties. These efforts aim at developing compounds with potential pharmaceutical applications or as intermediates in organic synthesis. The synthesis involves multistep reactions, including cyclization, acylation, and substitutions, under controlled conditions to achieve the desired structure, showcasing the intricacies and challenges in synthetic organic chemistry (Panchal & Patel, 2011; Funt et al., 2017).

Characterization Techniques

The detailed characterization of newly synthesized compounds, including N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide, relies on a combination of spectroscopic methods (1H NMR, IR) and analytical techniques (thin layer chromatography, elemental analysis). These methods confirm the molecular structure, purity, and composition of the compounds, essential for further applications and studies (Moroz et al., 2018).

Biological Evaluation and Potential Applications

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds related to N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide. These compounds are evaluated against various bacterial and fungal strains, showing promise as potential antimicrobial agents. The research underscores the importance of novel heterocyclic compounds in addressing the growing issue of antimicrobial resistance (Singh et al., 2010).

Anti-inflammatory and Analgesic Activities

The pursuit of new therapeutic agents has led to the synthesis and biological evaluation of compounds with potential anti-inflammatory and analgesic properties. These activities are crucial for the development of new treatments for conditions characterized by inflammation and pain. Research in this area focuses on modifying the molecular structure to enhance activity and reduce side effects (Kumar et al., 2014).

Anticancer Potential

The ongoing search for anticancer agents has included the synthesis of novel compounds with specific structural features, including those related to N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide. These compounds are evaluated for their ability to inhibit the growth of cancer cells, contributing valuable insights into the design of new anticancer therapies (Rostom et al., 2011).

properties

IUPAC Name

N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br2N5O3/c19-10-1-5-12(6-2-10)21-14(26)9-24-16-15(22-23-24)17(27)25(18(16)28)13-7-3-11(20)4-8-13/h1-8,15-16H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRGPEPAPCLVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

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